molecular formula C10H9BrN4O2 B6044918 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol

4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol

Cat. No. B6044918
M. Wt: 297.11 g/mol
InChI Key: AMQALRUESSNYKD-LNKIKWGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol, also known as BMTP-4, is a chemical compound that has been studied for its potential applications in scientific research. BMTP-4 is a triazole-based compound that has shown promise in various fields, including biochemistry, pharmacology, and medicinal chemistry. In

Mechanism of Action

The mechanism of action of 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol has been shown to inhibit the activity of DNA topoisomerase I and II, which are enzymes involved in DNA replication and transcription. In addition, 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol has been shown to inhibit the activity of protein tyrosine phosphatases, which are enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects
4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. In addition, 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol is its versatility in scientific research. It has been shown to have potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol is also relatively easy to synthesize, with high yields and purity. However, one limitation of 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol is its potential toxicity, which may limit its use in certain experiments. In addition, further studies are needed to fully understand the mechanism of action of 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol and its potential side effects.

Future Directions

There are many potential future directions for the use of 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol in scientific research. One area of interest is the development of new antibiotics based on the antibacterial and antifungal properties of 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol. In addition, 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol may have potential applications in the treatment of cancer and other diseases involving abnormal cell growth and proliferation. Further studies are needed to fully understand the mechanism of action of 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol and its potential applications in scientific research.
Conclusion
In conclusion, 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol is a versatile compound that has shown promise in various fields of scientific research. Its synthesis method has been optimized to achieve high yields and purity, making it a valuable compound for scientific research. 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol has potential applications in the development of new antibiotics, the treatment of cancer, and the detection of metal ions in biological systems. Further studies are needed to fully understand the mechanism of action of 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol and its potential applications in scientific research.

Synthesis Methods

4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol can be synthesized through a multistep process involving the reaction of 4-bromo-2-methoxyphenol with 4H-1,2,4-triazole-4-thiol, followed by oxidation with hydrogen peroxide. The resulting compound is then reacted with formaldehyde to produce 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol. The synthesis of 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol has been optimized to achieve high yields and purity, making it a valuable compound for scientific research.

Scientific Research Applications

4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol has been studied for its potential applications in various fields of scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol has also been studied for its antitumor activity, with promising results in preclinical studies. In addition, 4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

4-bromo-2-methoxy-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O2/c1-17-9-3-8(11)2-7(10(9)16)4-14-15-5-12-13-6-15/h2-6,16H,1H3/b14-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQALRUESSNYKD-LNKIKWGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=NN2C=NN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=N/N2C=NN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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